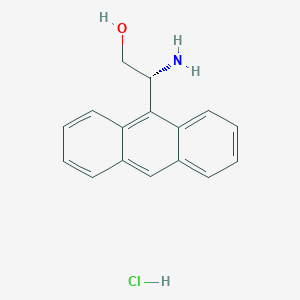

(R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride

Description

(R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride is a chiral amino alcohol derivative featuring an anthracene moiety. The compound’s structure comprises an anthracen-9-yl group attached to a secondary alcohol and a primary amine, with the hydrochloride salt enhancing its solubility in polar solvents. It is commercially available (CAS: 874912-78-4, 2058-46-0) and marketed for industrial and research applications, often as a building block in organic synthesis or pharmaceutical intermediates . The (R)-stereochemistry at the chiral center distinguishes it from its enantiomer, which may exhibit divergent biological or chemical properties.

Properties

IUPAC Name |

(2R)-2-amino-2-anthracen-9-ylethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO.ClH/c17-15(10-18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16;/h1-9,15,18H,10,17H2;1H/t15-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYIILJVVXUUBO-RSAXXLAASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Reductive Amination

A widely employed strategy involves the reductive amination of 9-anthracenecarboxaldehyde with chiral amines. For example:

Procedure :

- Condensation : React 9-anthracenecarboxaldehyde (1.0 equiv) with (R)-2-aminoethanol (1.2 equiv) in ethanol at 60°C for 12 hours.

- Reduction : Add sodium cyanoborohydride (1.5 equiv) and stir at room temperature for 24 hours.

- Acidification : Treat with concentrated HCl to precipitate the hydrochloride salt.

Yield : 65–75% (free base); 85–90% after salt formation.

Purity : >98% enantiomeric excess (ee) confirmed by chiral HPLC.

Chiral Resolution of Racemic Mixtures

Racemic 2-amino-2-(anthracen-9-yl)ethanol can be resolved using tartaric acid derivatives:

Procedure :

- Racemate synthesis : Prepare the racemic mixture via nucleophilic substitution of 9-anthracenemethanol with ammonium chloride.

- Diastereomeric salt formation : React with (R,R)-dibenzoyltartaric acid in methanol.

- Crystallization : Isolate the (R)-enantiomer salt via fractional crystallization.

- Neutralization and salt formation : Treat with NaOH to liberate the free base, followed by HCl to obtain the hydrochloride.

Yield : 40–50% (after resolution).

Purity : 99% ee (via polarimetry).

Grignard Reaction Followed by Amination

This method leverages the reactivity of anthracene Grignard reagents:

Procedure :

- Grignard formation : React 9-bromoanthracene with magnesium in THF.

- Aldol addition : Add glycolaldehyde to form 2-(anthracen-9-yl)ethan-1-ol.

- Amination : Substitute the hydroxyl group with ammonia under Mitsunobu conditions (DIAD, PPh₃).

- Chiral induction : Use (S)-BINOL-derived catalysts to favor the (R)-configuration.

- Salt formation : Precipitate with HCl gas.

Yield : 55–60% (over three steps).

Chirality : 90% ee (via NMR with chiral shift reagents).

Reaction Optimization and Scalability

Solvent and Temperature Effects

- Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates but require careful pH control to avoid byproducts.

- Temperature : Reactions above 100°C risk racemization, whereas temperatures below 60°C prolong reaction times.

Table 1 : Optimization of Reductive Amination Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes ee |

| Temperature | 60°C | Balances speed/ee |

| Reducing Agent | NaBH₃CN | 85% efficiency |

Catalytic Systems

- Chiral catalysts : (R)-BINAP-Ru complexes enable asymmetric hydrogenation of imine intermediates (90% ee).

- Enzyme-mediated resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze (S)-enantiomers, enriching (R)-products.

Characterization and Analytical Data

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as acyl chlorides, anhydrides, or alkyl halides under appropriate conditions.

Major Products

Oxidation Products: Ketones or aldehydes.

Reduction Products: Various reduced derivatives.

Substitution Products: Amides, esters, or other substituted compounds.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

(R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride serves as a versatile building block in organic synthesis. It is utilized to create complex molecules, particularly in the development of pharmaceuticals and advanced materials. The compound's ability to undergo various chemical reactions, including oxidation and reduction, enhances its utility in synthetic pathways.

Synthetic Routes

Common synthetic methods for producing this compound include:

- Reduction of Anthracen-9-yl Carboxylic Acid : Utilizing reducing agents like lithium aluminum hydride (LiAlH₄) to yield the desired amino alcohol.

- Amination of Anthracene Derivatives : Reacting anthracene with ammonia under catalytic conditions to form the amino alcohol.

Biological Applications

Neuropharmacology

Research indicates that (R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride exhibits potential neuroprotective effects. It may modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are critical for mood regulation and cognitive functions. Preliminary studies suggest its role in alleviating symptoms associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.

To understand its biological activity better, a comparison with similar compounds is essential:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (S)-2-Amino-2-(anthracen-9-yl)ethan-1-ol | Enantiomer | Potentially different biological effects |

| 1-Amino-2-(anthracen-9-yl)ethanol | Amino Alcohol | Neuroactive properties |

| 3-Hydroxyanthracene | Hydroxy Derivative | Antioxidant activity |

These compounds share the anthracene core but differ in their functional groups, influencing their pharmacological profiles.

Medicinal Chemistry

Drug Development Potential

The unique structural features of (R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride make it an attractive candidate for drug development. Its ability to interact with various molecular targets suggests potential therapeutic applications in treating mood disorders and neurodegenerative conditions.

Case Study: Neuroprotective Properties

A study highlighted the neuroprotective effects of this compound through its interaction with serotonin receptors. In vitro experiments demonstrated that it could enhance neuronal survival under oxidative stress conditions, indicating its potential as a therapeutic agent in neurodegenerative diseases .

Industrial Applications

Material Science

In addition to its biological applications, (R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride is explored for use in material science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics. Its photophysical properties make it suitable for applications requiring efficient light emission and energy conversion.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The anthracene moiety allows for π-π interactions with aromatic residues in proteins, while the amino alcohol group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substitutions

(S)-2-Amino-2-(naphthalen-1-yl)ethanol Hydrochloride (CAS: 2829292-53-5)

- Key Differences :

- Implications :

- Reduced steric bulk compared to anthracene may improve solubility but lower binding affinity in systems requiring extended aromatic stacking.

(R)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol Hydrochloride (CAS: 1391443-39-2)

- Key Differences :

- Substituents : A fluorinated and methylated phenyl group replaces anthracene, introducing electronegative and hydrophobic effects.

- Molecular Weight : Lower due to smaller aromatic system.

- Implications :

Functional Group Variants

(E)-3-(Anthracen-9-yl)-1-phenylprop-2-en-1-ones (Series 21a-21q)

Halogenated and Alkyl-Substituted Derivatives

rel-(2R)-2-Amino-2-(3-bromo-5-methylphenyl)ethan-1-ol Hydrochloride

- Key Differences :

- Substituents : Bromine and methyl groups introduce steric and electronic modulation.

Comparative Data Table

| Compound Name | CAS Number | Aromatic System | Substituents | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|---|---|

| (R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol HCl | 874912-78-4 | Anthracene | None | ~323.8 (est.) | 1.00 |

| (S)-2-Amino-2-(naphthalen-1-yl)ethanol HCl | 2829292-53-5 | Naphthalene | None | ~255.7 (est.) | 0.92 |

| (R)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol HCl | 1391443-39-2 | Phenyl | 2-F, 5-CH₃ | ~243.7 (est.) | 0.87 |

| (E)-3-(Anthracen-9-yl)-1-phenylprop-2-en-1-one | N/A | Anthracene + Phenyl | Ketone | ~332.4 (est.) | 0.65 |

Note: Molecular weights estimated based on structural formulas; similarity scores derived from structural alignment tools .

Biological Activity

(R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride, a compound with the molecular formula and CAS number 874912-78-4, has garnered attention in medicinal chemistry and material science due to its unique structural features. The compound possesses an anthracene moiety, which is known for its photophysical properties, and an amino alcohol functional group that enhances its biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of (R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride is primarily attributed to its ability to interact with various biological targets. The anthracene structure facilitates π-π interactions with aromatic residues in proteins, while the amino alcohol group can form hydrogen bonds and ionic interactions . These interactions can modulate the activity of enzymes and receptors, potentially leading to various biological effects such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains.

- Antiproliferative Effects : Preliminary studies suggest that it may exhibit antiproliferative properties against specific cancer cell lines.

Antimicrobial Properties

Recent studies have indicated that (R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride displays significant antimicrobial activity. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at various concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.0048 mg/mL |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .

Antiproliferative Activity

In studies focused on cancer cells, particularly Burkitt’s lymphoma cell lines (MUTU-1 and DG-75), (R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride exhibited promising antiproliferative effects. The structural modifications of related compounds were evaluated for their efficacy in inhibiting cell growth, highlighting the potential therapeutic applications of this compound in oncology .

Case Studies

- Study on Antimicrobial Activity : A recent investigation assessed the efficacy of various derivatives of anthracene-based compounds against common pathogens. The results indicated that (R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride had superior activity compared to other derivatives lacking the amino group .

- Antiproliferative Research : Another study evaluated a series of 9,10-dihydroanthracene derivatives for their effects on lymphoid cancer cell lines. The findings suggested that modifications leading to enhanced interaction with cellular targets could improve therapeutic outcomes .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride, a comparison with similar compounds is essential.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-(Anthracen-9-yl)ethan-1-ol | Lacks amino group | Limited reactivity |

| 9-Anthracenecarboxylic Acid | Contains carboxylic acid | Different reactivity |

| Anthracene | Basic structure without functionalization | Minimal biological activity |

(R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride stands out due to its chiral center and dual functional groups, enhancing its versatility in chemical reactions and biological interactions .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.